molecular formula C11H15BrN2 B12818108 [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B12818108
M. Wt: 255.15 g/mol
InChI Key: PYKQXNPPMHKMLO-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine: is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its binding affinity to various receptors.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new pharmaceuticals.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

    [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine: Similar structure with a chlorine atom instead of bromine.

    [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine: Similar structure with a fluorine atom instead of bromine.

    [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine: Similar structure with a methyl group instead of bromine.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom in [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions.

    Biological Activity: The bromine atom may also influence the compound’s binding affinity to biological targets, potentially leading to different biological effects compared to its analogs.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H15BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2

InChI Key

PYKQXNPPMHKMLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Br

Origin of Product

United States

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